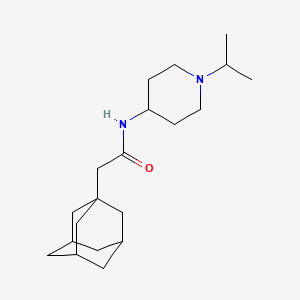
N-(2-methyl-5-nitrophenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-(methylthio)benzamide, commonly known as MNMB, is a chemical compound that has potential applications in scientific research. MNMB is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.
Mechanism of Action
MNMB is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of these enzymes, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can lead to increased neurotransmission.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase and butyrylcholinesterase by MNMB can have a variety of biochemical and physiological effects. These effects can include increased neurotransmission, muscle contraction, and improved cognitive function. MNMB has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
MNMB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It is also a reversible inhibitor, which allows for precise control of its effects. However, MNMB has some limitations for use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of MNMB in scientific research. One potential application is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. MNMB's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the development of drugs that can improve cognitive function. MNMB's antioxidant properties may also be useful in the treatment of oxidative stress-related disorders. Additionally, further research is needed to explore the potential toxicity of MNMB and to develop methods for improving its solubility in aqueous solutions.
Synthesis Methods
MNMB can be synthesized through a multistep process involving the condensation of 2-methyl-5-nitroaniline with 2-chloro-4-methylthiobenzamide. The resulting product is then subjected to a series of purification steps to obtain MNMB in high purity.
Scientific Research Applications
MNMB has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNMB can also inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine. These enzymes are important targets for drug development, as they are involved in a variety of physiological processes.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-11(17(19)20)9-13(10)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYMPWOMZJMZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24781714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![(1R*,3S*,6R*,8S*)-4-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4982327.png)
